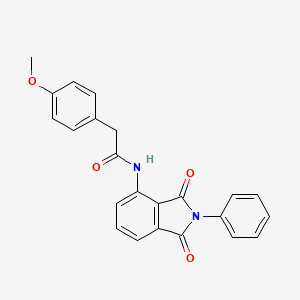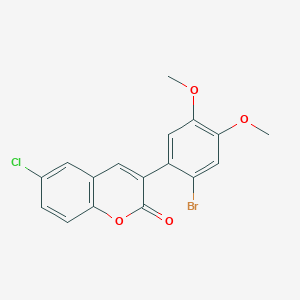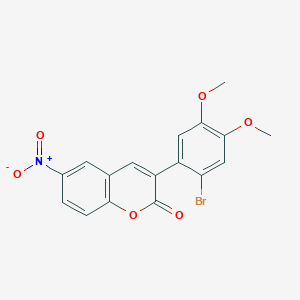![molecular formula C26H14N4O4 B3456381 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione)](/img/structure/B3456381.png)
6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione)
説明
6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione), also known as BPP-8, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. BPP-8 is a member of the pyrrolopyridine family of compounds and is a potent inhibitor of protein-protein interactions.
作用機序
6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) exerts its effects by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the formation of protein complexes. This disruption can lead to the inhibition of various cellular processes, including cell growth, proliferation, and viral replication.
Biochemical and Physiological Effects
6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been shown to induce apoptosis, or programmed cell death, by disrupting the c-Myc/Max complex. In HIV-infected cells, 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been shown to inhibit viral replication by disrupting the interactions between viral proteins and host cell proteins.
実験室実験の利点と制限
One of the main advantages of using 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) in lab experiments is its specificity for protein-protein interactions, which allows for the selective inhibition of specific cellular processes. However, one limitation of 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione). One area of interest is the development of 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) analogs with improved solubility and bioavailability for use in therapeutic applications. Another area of interest is the investigation of the effects of 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) on other protein-protein interactions involved in various cellular processes. Additionally, the use of 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) in combination with other therapeutic agents for the treatment of various diseases warrants further investigation.
科学的研究の応用
6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been extensively studied for its potential applications in various scientific fields. In biochemistry, 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been shown to inhibit the interaction between the transcription factor c-Myc and its partner protein Max, which is involved in the regulation of cell growth and proliferation. This inhibition has been shown to lead to the inhibition of cancer cell growth in vitro and in vivo.
In pharmacology, 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been investigated for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the protein-protein interactions involved in the viral life cycle.
特性
IUPAC Name |
6-[4-[4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)phenyl]phenyl]pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N4O4/c31-23-19-3-1-13-27-21(19)25(33)29(23)17-9-5-15(6-10-17)16-7-11-18(12-8-16)30-24(32)20-4-2-14-28-22(20)26(30)34/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDABMIADAWZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)N=CC=C6)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



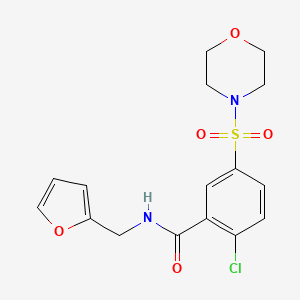
![N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3456311.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B3456319.png)
![ethyl 4-{[6-(cyclohexylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}benzoate](/img/structure/B3456326.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B3456334.png)
![diethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3456337.png)

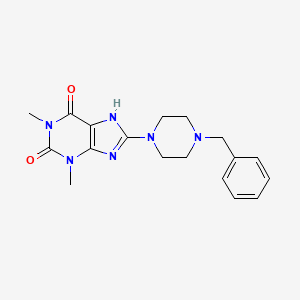
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3456382.png)
![2,2'-[(methylimino)di-3,1-propanediyl]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3456388.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B3456398.png)
